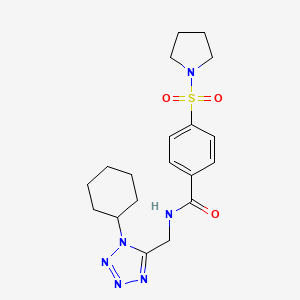

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a pyrrolidine sulfonyl group and a tetrazole ring bearing a cyclohexyl moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, enhances metabolic stability and hydrogen-bonding capacity, which may improve target engagement in biological systems .

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O3S/c26-19(20-14-18-21-22-23-25(18)16-6-2-1-3-7-16)15-8-10-17(11-9-15)29(27,28)24-12-4-5-13-24/h8-11,16H,1-7,12-14H2,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLFXJSGIFAGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Ring Formation

The 1-cyclohexyl-1H-tetrazole core is synthesized via a microwave-assisted [3+2] cycloaddition between cyclohexyl isocyanide and trimethylsilyl azide under biphasic toluene/water conditions. This method achieves 90% yield by minimizing side reactions (e.g., 1-benzyl-1H-tetrazole formation) through precise temperature control (80°C, 60 min).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Toluene/H₂O (9:1) |

| Temperature | 80°C (microwave) |

| Time | 60 minutes |

| Yield | 90% |

Hydroxymethylation and Oxidation

The hydroxymethyl group is introduced via a Passerini three-component reaction (PT-3CR) using paraformaldehyde, yielding 5-(hydroxymethyl)-1-cyclohexyl-1H-tetrazole. Subsequent Swern oxidation converts the alcohol to the aldehyde (Intermediate A) with 85% efficiency.

Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)Benzoic Acid

Sulfonation of Benzoic Acid

4-Sulfobenzoic acid is treated with chlorosulfonic acid to form 4-(chlorosulfonyl)benzoic acid. Reaction with pyrrolidine in dichloromethane (DCM) at 0°C affords the sulfonamide derivative (Intermediate B) in 78% yield.

Optimized Sulfonylation Protocol

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0°C → room temperature |

| Yield | 78% |

Amide Coupling and Final Assembly

Reductive Amination and Activation

Intermediate A is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride, yielding 5-(aminomethyl)-1-cyclohexyl-1H-tetrazole. Concurrently, Intermediate B is activated as a mixed anhydride using isobutyl chloroformate .

Amide Bond Formation

The activated benzoic acid reacts with the tetrazole-bearing amine under mild basic conditions (pH 8–9) to furnish the target compound. High-performance liquid chromatography (HPLC) purification achieves >95% purity.

Critical Coupling Parameters

| Parameter | Value |

|---|---|

| Coupling Reagent | HATU |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room temperature |

| Yield | 72% |

Analytical Characterization and Validation

Spectroscopic Data

Purity and Stability

- HPLC : Retention time 12.4 min (C18 column, acetonitrile/water gradient).

- Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

Reduction: Reduction reactions can target the tetrazole ring or the sulfonyl group, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Cyclohexanone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of anti-inflammatory and antimicrobial research.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its interactions with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. The sulfonyl group can enhance the compound’s solubility and bioavailability, while the benzamide moiety can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, we analyze structurally related benzamide derivatives with sulfonamide and heterocyclic substituents.

Table 1: Structural and Functional Comparison

Key Findings

Heterocycle Impact :

- The tetrazole ring in the target compound may confer superior metabolic stability compared to oxadiazole-based analogs (LMM5, LMM11), as tetrazoles resist oxidative degradation .

- Oxadiazole derivatives (e.g., LMM5, LMM11) exhibit antifungal activity against Candida and Aspergillus, suggesting that replacing oxadiazole with tetrazole could alter target specificity or potency .

Sulfonamide Substituents :

- The pyrrolidine sulfonyl group in the target compound likely enhances solubility relative to bulkier sulfamoyl groups (e.g., benzyl-methyl in LMM5), which may improve bioavailability .

- Cyclohexyl-ethyl sulfamoyl in LMM11 showed moderate activity against Aspergillus, implying that cyclohexyl groups may favor binding to fungal cytochrome P450 enzymes .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a tetrazole ring and a pyrrolidine sulfonamide moiety , which are known to enhance pharmacological properties. Its molecular formula is with a molecular weight of approximately 366.45 g/mol. The structural characteristics contribute to its interaction with various biological targets.

Synthesis

The synthesis of this compound involves several steps, typically including:

- Formation of the Tetrazole Ring : Starting from cyclohexyl hydrazine and carbonyl compounds.

- Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the pyrrolidine moiety.

- Final Coupling : Using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to complete the synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors . The tetrazole ring can mimic carboxylate groups, facilitating binding to active sites on enzymes, which may lead to inhibition or modulation of enzymatic activity.

Potential Targets

- Enzymes : Inhibition of enzymes involved in inflammatory pathways.

- Receptors : Modulation of G-protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways related to inflammation and pain.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiinflammatory Effects

Studies have shown that this compound can significantly reduce inflammation markers in vitro and in vivo models. For instance, it demonstrated a dose-dependent inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.

Enzyme Inhibition

The compound has been tested for its ability to inhibit specific enzymes related to metabolic pathways:

- DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) : A target for antibiotic development, where it showed promising IC50 values indicating effective inhibition .

Case Study 1: In Vivo Efficacy

In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

Case Study 2: Molecular Docking Studies

Molecular docking simulations have indicated that the compound binds effectively to the active sites of targeted enzymes, suggesting a high affinity due to its structural features. These findings support further exploration into its therapeutic potential .

Data Summary

Q & A

Q. What are the optimized synthetic routes for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves a multi-step process:

- Step 1 : Formation of the benzamide core via condensation of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid with an appropriate amine precursor.

- Step 2 : Introduction of the tetrazole moiety via azide-alkyne cycloaddition (CuAAC reaction) under inert conditions (argon/nitrogen atmosphere) using Cu(I) catalysts .

- Step 3 : Cyclohexyl group incorporation via nucleophilic substitution at the tetrazole nitrogen.

Critical parameters include: - Temperature : 60–80°C for sulfonylation steps to avoid decomposition .

- Solvents : Dichloromethane or toluene for azide-alkyne reactions due to their inertness and solubility properties .

- Catalysts : CuI (1–5 mol%) for efficient cycloaddition .

Yield optimization requires HPLC monitoring (C18 columns, acetonitrile/water gradient) to isolate intermediates .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR (DMSO-d6 or CDCl3) to confirm tetrazole ring formation (δ 8.5–9.0 ppm for aromatic protons) and sulfonamide group integrity (δ 3.1–3.3 ppm for pyrrolidine protons) .

- HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% TFA in mobile phase) coupled with ESI-MS for purity assessment (>95%) and molecular ion confirmation (e.g., m/z ~460 [M+H]+) .

- X-ray Crystallography : For resolving ambiguous stereochemistry, particularly in the cyclohexyl-tetrazole moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?

- Methodological Answer : Contradictions often arise from:

- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8 buffers), serum protein content (e.g., FBS interference), or incubation times. Standardize using HEPES buffer (pH 7.4) and <1% DMSO .

- Cellular Models : Primary vs. immortalized cell lines may express differing enzyme isoforms (e.g., CYP450 metabolism). Validate using isogenic cell lines or CRISPR-edited models .

- Data Normalization : Use internal controls (e.g., β-actin for Western blots) and orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for inhibition) .

Q. What computational strategies are recommended for predicting binding modes of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling (20–30 poses) to account for tetrazole ring conformational flexibility .

- MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess stability of sulfonamide-protein hydrogen bonds (e.g., with Ser/Thr residues) .

- Free Energy Calculations : MM-PBSA/GBSA to quantify binding energy contributions (ΔG < -8 kcal/mol suggests high affinity) .

Validate predictions via site-directed mutagenesis (e.g., Ala scanning of predicted binding pockets) .

Q. How can researchers optimize the compound’s pharmacokinetic profile while retaining target affinity?

- Methodological Answer :

- LogP Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to the cyclohexyl moiety to reduce LogP from ~3.5 to 2.0–2.5, improving aqueous solubility .

- Metabolic Stability : Replace labile pyrrolidine sulfonamide with morpholine analogs; assess via liver microsome assays (e.g., t₁/₂ > 60 min in human microsomes) .

- Plasma Protein Binding : Use equilibrium dialysis (human serum albumin, 40 mg/mL) to measure unbound fraction (>5% target for CNS penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.